molecular formula C19H27N3O3 B4034601 3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4034601
M. Wt: 345.4 g/mol
InChI Key: OGNJWOZOKWYBKI-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-cyclohexylpropanoyl)-4-(4-nitrophenyl)piperazine is 345.20524173 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analogues and Diagnostic Applications in Oncology

1-(3-cyclohexylpropanoyl)-4-(4-nitrophenyl)piperazine derivatives have been explored for their potential in therapeutic and diagnostic applications in oncology. The lead candidate, 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, exhibited excellent affinity for σ receptors, suggesting its utility in oncology. Modifications to reduce lipophilicity and add polar functionality have been made to improve its suitability as a positron emission tomography (PET) radiotracer, with some analogues showing minimal antiproliferative activity but moderate activity at the P-gp efflux pump (Abate et al., 2011).

Antibacterial and Biofilm Inhibitors

Research into 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives highlighted their potent antibacterial and biofilm inhibition activities. Specifically, one derivative showed superior antibacterial efficacy against E. coli, S. aureus, and S. mutans strains, outperforming the reference antibiotic Ciprofloxacin. Additionally, these compounds displayed significant inhibitory activity against MRSA and VRE bacterial strains and were potent inhibitors of the MurB enzyme, essential for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Drug Development for Tuberculosis

Macozinone, a promising new drug for treating both drug-sensitive and drug-resistant tuberculosis, incorporates a piperazine derivative in its structure. The drug has successfully completed phase I clinical trials, with its structural and spectroscopic characterization, including 1H NMR, 13C NMR, and X-ray crystallography, providing insights into its potential mechanism of action (Zhang & Aldrich, 2019).

Trypanocidal Activity from Natural Products

Piperazine derivatives, synthesized from natural piperine, have shown promising trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The cyclohexyl substituted derivative, in particular, demonstrated significant efficacy against both epimastigotes and amastigotes, suggesting the potential for developing new antiparasitic drugs from natural products (Franklim et al., 2013).

Melanocortin Receptors Ligands

Studies on substituted piperazines as ligands for melanocortin receptors have provided valuable insights into the design of MC4R-specific agonists. This research, correlating structural modifications with pharmacological activity, supports the development of new therapeutic agents targeting metabolic disorders and obesity (Mutulis et al., 2004).

Properties

IUPAC Name

3-cyclohexyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(11-6-16-4-2-1-3-5-16)21-14-12-20(13-15-21)17-7-9-18(10-8-17)22(24)25/h7-10,16H,1-6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNJWOZOKWYBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.